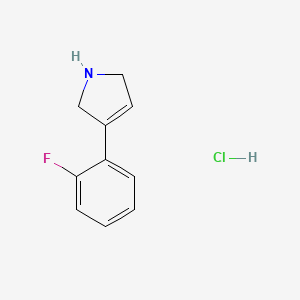
3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride
Vue d'ensemble
Description
The compound “3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride” belongs to the class of organic compounds known as pyrroles. Pyrroles are compounds containing a five-membered aromatic ring with one nitrogen atom and four carbon atoms. The presence of the fluorophenyl group suggests that this compound may have unique properties due to the electronegativity of the fluorine atom .
Molecular Structure Analysis
The molecular structure of pyrroles is characterized by a five-membered ring with alternating single and double bonds, and one of the vertices of the ring is occupied by a nitrogen atom . The 2-fluorophenyl group would be attached to the 3rd carbon in the pyrrole ring.Chemical Reactions Analysis
Pyrroles are involved in various chemical reactions. They can undergo electrophilic substitution reactions, and the presence of a fluorophenyl group may influence the reactivity of the pyrrole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Pyrroles are typically polar due to the presence of a nitrogen atom in the ring, and they are usually soluble in common organic solvents . The fluorophenyl group may enhance the compound’s lipophilicity, which could affect its solubility and reactivity.Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : 3-(2-Fluorophenyl)-2,5-dihydro-1H-pyrrole derivatives are synthesized using various techniques. One method involves hydride transfer from Et3SiH to carbenium ions for producing 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) (Murthy et al., 2017). Another method is the microwave-assisted zinc chloride-catalyzed synthesis of substituted pyrroles from homopropargyl azides (Wyrębek et al., 2009).
Application in Non-Linear Optics and Electrochromism
- Non-Linear Optics : The synthesized compounds are evaluated for their potential in non-linear optics. This includes calculating the first hyperpolarizability to determine their role in this field (Murthy et al., 2017).
- Electrochromic Properties : 1-(4-Fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole (FPTP) and its derivatives show promising electrochromic properties, useful in constructing electrochromic devices (ECDs) that change color upon application of voltage (Arslan et al., 2007), (Türkarslan et al., 2007).
Potential in Drug Development
- Anti-Cancer Properties : Certain pyrrole derivatives are investigated for their anti-cancer properties, showing potential as inhibitors in kinase pathways (De Laszlo et al., 1998). Another study highlights the formation of stable complexes with human alpha9 nicotinic acetylcholine receptor antagonist, suggesting potential for anti-cancer drug development (Murthy et al., 2017).
- Antimycobacterial Agents : Diarylpyrrole derivatives of BM212, including fluorophenyl-pyrroles, show high activity against Mycobacterium tuberculosis and low cytotoxicity, indicating their potential as antimycobacterial agents (Biava et al., 2006).
Other Applications
- Anti-HIV-1 Activity : Novel 3a,6a-Dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives, including fluorophenyl-pyrroles, show significant anti-HIV-1 activities, suggesting their potential as lead compounds for HIV-1 treatment (Liu et al., 2016).
- Inhibitors of Cholesterol Biosynthesis : Certain pyrrole derivatives are evaluated as inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, suggesting their application in managing cholesterol levels (Roth et al., 1990).
Safety And Hazards
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN.ClH/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;/h1-5,12H,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNOAWHETOYKSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CN1)C2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



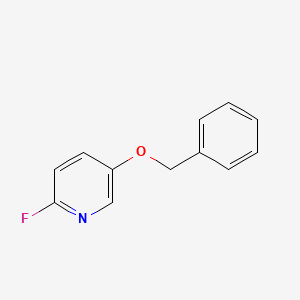
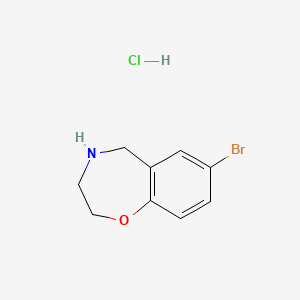
![2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol](/img/structure/B1375532.png)
![1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1375533.png)
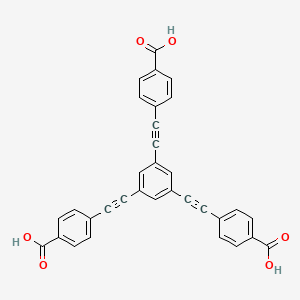
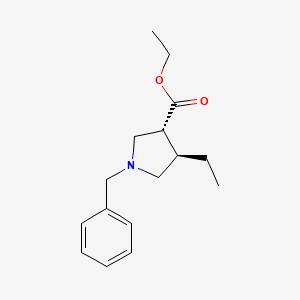
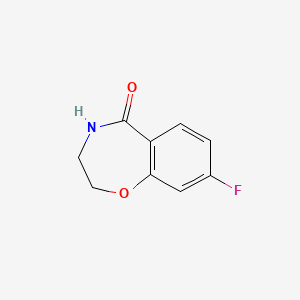
![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1375539.png)
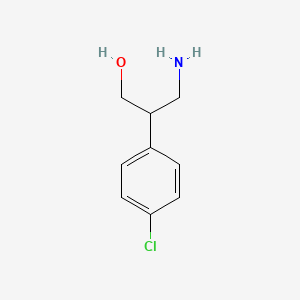
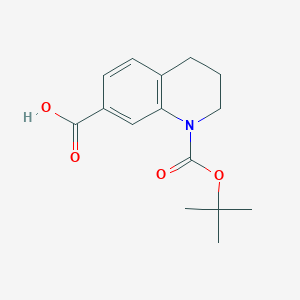
![1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1375545.png)
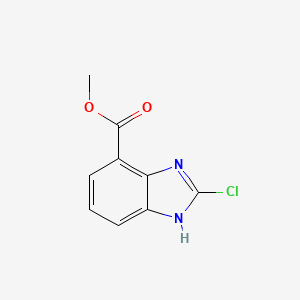
![Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride](/img/structure/B1375548.png)
![(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone](/img/structure/B1375550.png)